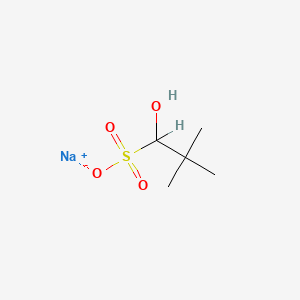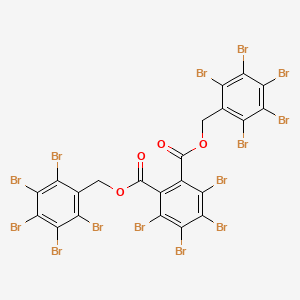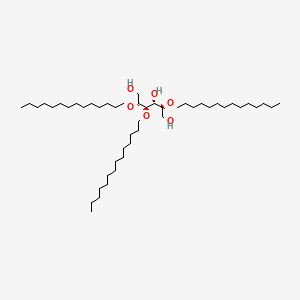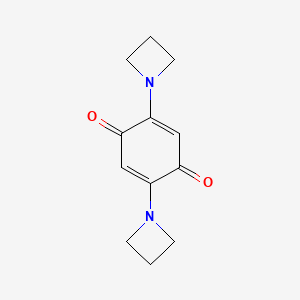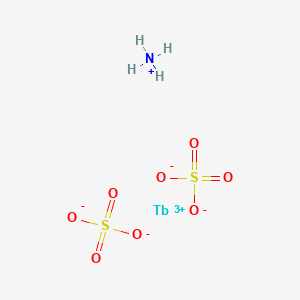
Ammonium terbium(3+) disulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium terbium(3+) disulphate is a chemical compound with the formula (NH₄)₃Tb(SO₄)₃. It is a rare earth metal salt that contains terbium in the +3 oxidation state. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium terbium(3+) disulphate can be synthesized through a reaction between terbium(III) oxide and ammonium sulfate in an acidic medium. The reaction typically involves dissolving terbium(III) oxide in sulfuric acid, followed by the addition of ammonium sulfate. The mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium terbium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terbium(IV) compounds.
Reduction: It can be reduced to terbium(III) oxide.
Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various anions like chloride or nitrate in the presence of suitable solvents.
Major Products:
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(III) oxide.
Substitution: Terbium chloride or terbium nitrate.
Aplicaciones Científicas De Investigación
Ammonium terbium(3+) disulphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium compounds.
Biology: Employed in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Mecanismo De Acción
The mechanism by which ammonium terbium(3+) disulphate exerts its effects is primarily through its luminescent properties. When excited by ultraviolet light, the terbium ions emit green fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include the interaction of terbium ions with specific ligands or substrates, leading to energy transfer and emission of light.
Comparación Con Compuestos Similares
- Terbium(III) chloride (TbCl₃)
- Terbium(III) nitrate (Tb(NO₃)₃)
- Terbium(III) acetate (Tb(CH₃COO)₃)
Comparison: Ammonium terbium(3+) disulphate is unique due to its specific sulfate anions, which influence its solubility and reactivity. Compared to terbium(III) chloride and terbium(III) nitrate, it has different solubility properties and may participate in distinct chemical reactions. Its luminescent properties are comparable to other terbium compounds, but the presence of ammonium ions can affect its behavior in various applications.
Propiedades
Número CAS |
66907-04-8 |
|---|---|
Fórmula molecular |
H4NO8S2Tb |
Peso molecular |
369.09 g/mol |
Nombre IUPAC |
azanium;terbium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Tb/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
Clave InChI |
DJQAPIGRBVZLFL-UHFFFAOYSA-K |
SMILES canónico |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



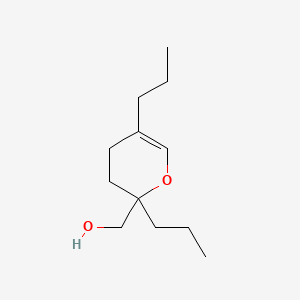
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
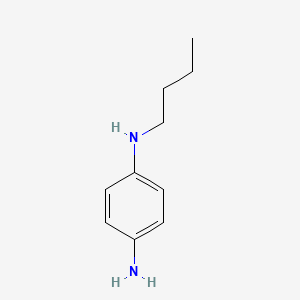
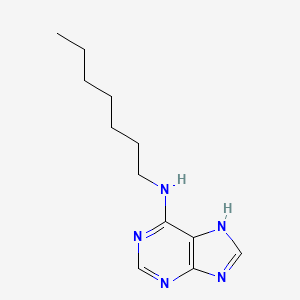
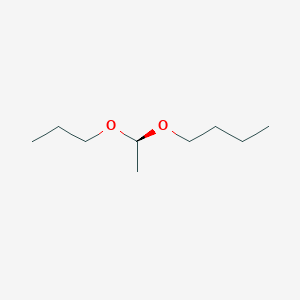
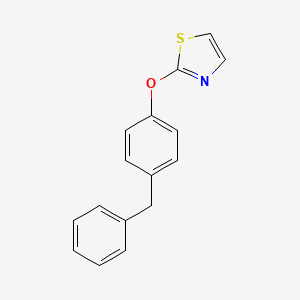
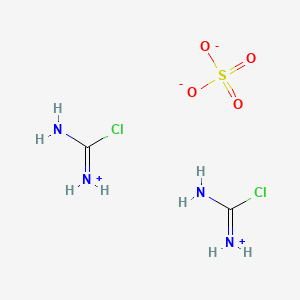
![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)
